2,6-dipyridin-2-ylpiperidin-4-one
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Overview
Description
2,6-Dipyridin-2-ylpiperidin-4-one is a heterocyclic compound that features a piperidine ring substituted with two pyridine rings at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-ylpiperidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dipyridin-2-ylpiperidine with an oxidizing agent to form the ketone group at the 4-position. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-ylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles such as amines and thiols are used under conditions like reflux or room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex piperidinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dipyridin-2-ylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dipyridin-2-ylpiperidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine rings in 2,6-dipyridin-2-ylpiperidin-4-one.
Piperidinones: Compounds with a piperidine ring and a ketone group, similar to the core structure of this compound.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2,6-dipyridin-2-ylpiperidin-4-one |
InChI |
InChI=1S/C15H15N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-8,14-15,18H,9-10H2 |
InChI Key |
PUSHMJWGWOTDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC1=O)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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